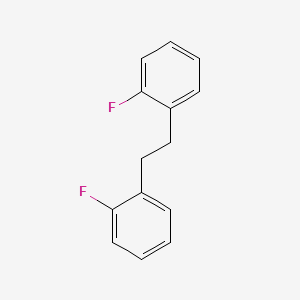

1,2-Bis(2-fluorophenyl)ethane

Descripción

The Significance of Fluorine in Organic Chemistry and Medicinal Applications

Fluorine is the most electronegative element, and its small size allows it to be a unique tool in molecular design. tandfonline.com When incorporated into an organic molecule, fluorine can profoundly alter its physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a compound by protecting it from enzymatic degradation. omicsonline.orgnih.gov This increased stability and bioavailability is a primary reason why approximately 20% of all pharmaceuticals contain at least one fluorine atom. tandfonline.com

The introduction of fluorine can also influence a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. tandfonline.com By replacing hydrogen with fluorine, chemists can fine-tune the electronic properties of a molecule without significantly increasing its size, a strategy often employed in drug discovery to optimize lead compounds. tandfonline.com Furthermore, the isotope fluorine-18 (B77423) (¹⁸F) is a crucial positron emitter for Positron Emission Tomography (PET) imaging, a sensitive diagnostic technique used extensively in oncology and neurology. tandfonline.comtandfonline.com

Overview of Diarylethane Scaffolds in Contemporary Research

Diarylethane scaffolds, which consist of two aryl groups linked by an ethane (B1197151) bridge, are fundamental structures in various fields of research. They are particularly prominent as a major class of molecular photoswitches. researchgate.net Certain diarylethenes can undergo reversible photoisomerization between two distinct forms when exposed to light, allowing for the control of their properties. researchgate.netmdpi.com This behavior has led to their application in the development of photoresponsive materials, optoelectronic devices, and information storage systems. mdpi.comresearchgate.net

The versatility of the diarylethane backbone allows for extensive functionalization, enabling the creation of molecules that respond to multiple external stimuli beyond light, such as temperature or the presence of metal ions. researchgate.netacs.org This adaptability makes them valuable scaffolds for constructing complex molecular systems and functional materials in both materials science and biology. researchgate.netnih.gov

Academic Rationale for Investigating 1,2-Bis(2-fluorophenyl)ethane

The academic interest in this compound stems from the combination of the diarylethane scaffold with the unique properties of fluorine. The specific placement of fluorine atoms at the ortho-position of both phenyl rings is expected to introduce distinct conformational and electronic characteristics compared to its non-fluorinated or differently substituted analogues.

Research into related fluorinated diarylethanes and their derivatives provides insight into the rationale. For instance, studies on platinum(II) complexes containing fluorinated 1,2-diphenylethylenediamine ligands have been conducted to optimize pharmacological profiles for tumor-inhibiting agents. acs.orgresearchgate.net The fluorine substituents are known to influence lipophilicity and cellular uptake. researchgate.net Precursors to this compound, such as This compound-1,2-dione (B3063104), are investigated for their biological activities, with potential applications in neurological disorders and cancer research. ontosight.ai Therefore, the investigation of this compound is driven by the potential to create novel materials or biologically active agents whose properties are finely tuned by the strategic placement of fluorine atoms.

Historical Context and Evolution of Fluorinated Aryl-Ethane Chemistry

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1862. nih.gov The formation of an aryl carbon-fluorine bond was first achieved in the 1870s. nih.gov A significant breakthrough was the Schiemann reaction, discovered in 1927, which provided a reliable method for preparing fluoroaromatic compounds from diazonium salts and remains in use today. nih.gov

The field expanded dramatically during and after World War II, driven by the need for new materials. nih.gov In recent decades, a "golden age" of fluorine chemistry has been spurred by the development of safer and more selective electrophilic fluorinating agents, such as N-F reagents. beilstein-journals.orgresearchgate.net These modern methods have made the incorporation of fluorine into complex molecules more routine, moving beyond classic, harsh techniques. chinesechemsoc.org This evolution has enabled medicinal chemists to systematically use "fluorine-scanning" to improve drug candidates and has facilitated the synthesis of a vast array of fluorinated compounds, including aryl-ethanes, for applications ranging from pharmaceuticals to advanced materials. tandfonline.com

Compound Data

Table 1: Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₂F₂ | 218.24 | 349-38-2 fluorochem.co.uk |

| This compound-1,2-dione | C₁₄H₈F₂O₂ | 246.21 | 573-43-3 ontosight.ai |

| This compound-1,2-diol | C₁₄H₁₂F₂O₂ | 250.24 | 24133-56-0 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-[2-(2-fluorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGNAMWRLBRLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-38-2 | |

| Record name | 1,1'-Ethane-1,2-diylbis(2-fluorobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,2 Bis 2 Fluorophenyl Ethane and Analogs

Strategic Retrosynthesis of the 1,2-Bis(2-fluorophenyl)ethane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. sathyabama.ac.inamazonaws.comleah4sci.comdeanfrancispress.comicj-e.org For the this compound core, the primary disconnection is the central carbon-carbon single bond connecting the two ethyl carbons. This bond cleavage suggests several synthetic pathways.

A key disconnection of the central C-C bond points towards precursors like 2-fluorobenzyl halides or other derivatives that can undergo coupling reactions. Another logical disconnection involves breaking the bond between the aromatic ring and the ethyl side chain, which would lead to a fluorinated benzene (B151609) derivative and a two-carbon building block.

Furthermore, functional group interconversion (FGI) can simplify the retrosynthesis. For instance, the ethane (B1197151) bridge can be envisioned as arising from the reduction of an ethene or ethyne (B1235809) precursor. This suggests that 1,2-bis(2-fluorophenyl)ethene or 1,2-bis(2-fluorophenyl)acetylene (B14138035) could be key intermediates. These precursors, in turn, can be disconnected to simpler molecules like 2-fluorobenzaldehyde (B47322).

Detailed Synthetic Routes and Advanced Reaction Conditions

The forward synthesis of this compound and its analogs can be achieved through various modern synthetic methods. These routes often employ transition metal catalysis and specialized reaction conditions to achieve high yields and selectivity.

Catalytic Approaches in C-C Bond Formation for Diarylethanes

The formation of the central C-C bond in diarylethanes is a critical step that can be efficiently catalyzed by transition metals. organic-chemistry.orgrsc.org These methods offer advantages in terms of efficiency and functional group tolerance.

Organometallic catalysis plays a pivotal role in the synthesis of diarylethanes. dtu.dktdx.cat Palladium- and nickel-based catalysts are particularly effective for cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to form the desired C-C bond. researchgate.net In a relevant study, nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with arylboronic acids has been shown to produce diarylethanes with high functional group tolerance, including fluoride (B91410) substituents. acs.org This method demonstrates the selective activation of a benzylic C-N bond in the presence of other functional groups. acs.org

The use of specific ligands can significantly influence the outcome of these catalytic reactions. For example, bulky phosphine (B1218219) ligands can enhance the catalytic activity and selectivity of the metal center. core.ac.ukmdpi.com

Table 1: Examples of Organometallic Catalysts in Diarylethane Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| NiCl₂(PCy₃)₂ / K₃PO₄ | Benzylic ammonium triflate, Arylboronic acid | Diarylethane | High functional group tolerance, including fluoride. acs.org |

| [RhCl(cod)]₂ / dppp | β,β-diarylpropionaldehydes | 1,1-diarylethanes | Decarbonylative C-C bond formation. dtu.dk |

| Pd(PPh₃)₄ / Base | Aryl halide, Alkene (Heck reaction) | Stilbene (B7821643) derivative | Forms C-C double bond, precursor to diarylethane. dtu.dk |

Reductive Coupling Strategies for Fluorinated Benzene Derivatives

Reductive coupling reactions provide a direct route to the 1,2-diarylethane scaffold from simpler precursors. These methods often involve the use of reducing agents in the presence of a catalyst. A notable strategy involves the reductive coupling of trifluoromethylarenes, which can be a source of difluorobenzylic structures. nih.gov While not a direct synthesis of the target molecule, this highlights the utility of reductive methods in manipulating fluorinated aromatic compounds. nih.gov

Multi-step Synthesis from Fluorinated Benzaldehyde Precursors

A versatile approach to this compound involves a multi-step synthesis starting from 2-fluorobenzaldehyde. This pathway offers multiple points for modification and purification.

A common sequence involves the following transformations:

Benzoin (B196080) Condensation: 2-fluorobenzaldehyde can undergo a benzoin-type condensation to form 1,2-bis(2-fluorophenyl)-2-hydroxyethanone (a fluorinated benzoin). nih.gov

Oxidation: The resulting benzoin derivative can be oxidized to the corresponding 1,2-dione, This compound-1,2-dione (B3063104) (a fluorinated benzil). researchgate.net

Reduction: The final step involves the reduction of the dione (B5365651) to the desired this compound. This can be achieved through methods like Wolff-Kishner or Clemmensen reduction.

Alternatively, the alkene precursor, 1,2-bis(2-fluorophenyl)ethene, can be synthesized from 2-fluorobenzaldehyde via a McMurry coupling or a Wittig reaction. Subsequent hydrogenation of the double bond yields the target diarylethane.

Table 2: Synthesis of this compound-1,2-diol from 2-Fluorobenzaldehyde

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Photochemical Pinacol Coupling | 2-fluorobenzaldehyde, N,N-diisopropylethylamine, acetonitrile/water, purple LEDs | This compound-1,2-diol |

| Benzoin Condensation | 2-fluorobenzaldehyde, KCN | 1,2-bis(2-fluorophenyl)-2-hydroxyethanone nih.gov |

Stereoselective Synthesis and Chiral Auxiliaries in Analogous Systems

The synthesis of chiral, enantioenriched diarylethanes is of significant interest, particularly for applications in pharmaceuticals and materials science. researchgate.net Achieving stereoselectivity often requires the use of chiral catalysts or chiral auxiliaries. numberanalytics.comethz.chnumberanalytics.com

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comethz.ch After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound are not detailed in the provided context, the principles of stereoselective synthesis are broadly applicable. For instance, nickel-catalyzed cross-coupling of chiral benzylic ammonium salts has been shown to proceed with high enantiospecificity, providing a route to enantioenriched diarylethanes. researchgate.netacs.org

Asymmetric hydrogenation of a prochiral diarylethene precursor, using a chiral transition metal catalyst, is another powerful strategy for obtaining enantiomerically pure diarylethanes.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its analogs can proceed through various mechanistic routes, including radical and ionic pathways. The specific mechanism often depends on the chosen synthetic method and reaction conditions.

Exploration of Reaction Mechanisms (e.g., Radical, Ionic)

Radical Mechanisms:

Radical pathways are significant in the formation of diarylethanes. One such method involves the photoreductive 1,2-diarylation of alkenes. researchgate.net In this process, visible light photoredox catalysis can induce a three-component reaction involving an alkene, an aryl halide, and a cyanoaromatic compound. researchgate.net The key to this transformation is the generation of an aryl radical from an aryldiazonium salt, which then adds across the carbon-carbon double bond of the alkene. researchgate.net This is followed by an aryl C(sp2)-H functionalization cascade to form two new C(sp3)-C(sp2) bonds. researchgate.net

Another approach involves a radical cascade reaction initiated by electron transfer, which allows for the cleavage of an inert C-C bond under mild conditions without the need for additional catalysts. researchgate.net The single electron reduction of a cyanopyridine to a stable radical anion and its subsequent coupling with other transient free radicals is a known process in these systems. researchgate.net

Fenton chemistry also provides a pathway for diarylmethane synthesis through a radical-polar cascade. acs.org In this bio-inspired method, an iron(II)-mediated Fenton reaction coupled with an iron(III)-mediated single-electron oxidation of anisolic compounds allows electron-rich carbon-centered radicals to react with electron-rich arenes. acs.orgnih.gov This process involves the formation of a radical cation that captures a nucleophilic radical, leading to a benzylic alcohol intermediate. acs.orgnih.gov Under strongly acidic conditions, this intermediate can ionize to a benzylic carbocation, which then reacts with another arene molecule to form the diarylmethane product. acs.orgnih.gov

Ionic Mechanisms:

Ionic mechanisms are also prevalent in the synthesis of diarylalkanes. Nickel-catalyzed 1,1-diarylation of unactivated terminal alkenes offers a modular approach. chinesechemsoc.orgchinesechemsoc.org One possible pathway involves the generation of an Ar-Ni(II) species from a Ni(0) species and an aryl bromide via oxidative addition. chinesechemsoc.org This is followed by olefin migratory insertion into the carbon-nickel bond and a 1,2-nickel migration to form a π–benzyl nickel(II) intermediate. chinesechemsoc.orgchinesechemsoc.org Transmetallation with an aryl boronic acid and subsequent reductive elimination yields the 1,1-diarylation product. chinesechemsoc.orgchinesechemsoc.org

An alternative pathway could be initiated by an Ar-Ni(I) species. chinesechemsoc.orgchinesechemsoc.org Subsequent olefin migratory insertion and nickel migration would lead to a π–benzyl nickel(I) intermediate. chinesechemsoc.org This intermediate then reacts with an aryl halide to form a Ni(III) intermediate, which delivers the final product through reductive elimination. chinesechemsoc.org

Role of Intermediates in Reaction Pathways

Intermediates play a crucial role in directing the outcome of these synthetic transformations. In nickel-catalyzed reactions, the formation of π-benzylpalladium or π-benzylnickel intermediates is key to the exclusive 1,1-regioselectivity observed in the diarylation of alkenes. nih.govnih.gov The presence of a heteroatom or a sterically bulky group at the allylic position can prevent β-hydride elimination and promote the formation of these crucial intermediates. nih.gov

In photoreductive diarylation, alkene-derived radical cations are key intermediates. researchgate.net These can either react directly with a nucleophile or radical or be transformed into carbon-centered radicals before coupling. researchgate.net

In Fenton-mediated synthesis, the benzylic alcohol and subsequent benzylic carbocation are critical intermediates that dictate the final diarylmethane product. acs.orgnih.gov The stability and reactivity of these intermediates are influenced by the reaction conditions, such as the acidity of the medium. acs.orgnih.gov

The table below summarizes some key reaction intermediates and their roles in the synthesis of diarylethanes.

| Reaction Type | Key Intermediate(s) | Role of Intermediate(s) | Governing Factors |

| Nickel-Catalyzed 1,1-Diarylation | π–benzyl nickel(II/I) | Directs 1,1-regioselectivity | Ligand, substituents on alkene |

| Photoreductive 1,2-Diarylation | Alkene-derived radical cation, Aryl radical | Initiates radical cascade, Adds across C=C bond | Light, photosensitizer, additives |

| Fenton-Mediated Synthesis | Benzylic alcohol, Benzylic carbocation | Precursor to final product, Undergoes nucleophilic attack | Acidity of the medium, Iron catalyst |

Advanced Purification and Isolation Techniques for Fluorinated Diarylethanes

The purification of fluorinated organic compounds like this compound requires specialized techniques due to their unique properties. Standard methods such as crystallization, distillation, and chromatography are often adapted to handle these compounds effectively. emu.edu.tr

Crystallization is a common technique for purifying solid crude products. emu.edu.tr The choice of solvent is critical and is heated close to its boiling point to dissolve the solid sample completely. emu.edu.tr

Distillation separates compounds based on differences in their boiling points and is a fundamental purification technique. emu.edu.tr For fluorinated compounds, fractional distillation under controlled temperature and pressure is often necessary to prevent decomposition of any products formed by the reaction of impurities with purification agents. google.com

Chromatography , particularly column chromatography, is widely used for the separation and purification of organic compounds. emu.edu.trrsc.org For fluorinated compounds, silica (B1680970) gel is a common stationary phase, and the eluent is chosen based on the polarity of the compound and impurities. rsc.org

Adsorption techniques are also employed, especially for removing fluorinated impurities from fluids. google.com Activated carbon is frequently used for this purpose, although it may not be selective for all types of fluorinated compounds. google.com Combining different adsorbent components can lead to more selective separation. google.com

For the removal of per- and polyfluoroalkyl substances (PFAS) from water, a range of advanced techniques have been explored, including:

Sorption using activated carbon and ion exchange resins. researchgate.net

Advanced oxidation processes like electrochemical oxidation and photocatalysis. researchgate.net

Advanced reduction processes . researchgate.net

Thermal and nonthermal destruction methods such as incineration and sonochemical degradation. researchgate.netmdpi.com

The table below outlines various purification techniques and their applicability to fluorinated diarylethanes.

| Technique | Principle | Applicability to Fluorinated Diarylethanes | Key Considerations |

| Crystallization | Difference in solubility | Purification of solid crude product | Solvent selection, temperature control |

| Distillation | Difference in boiling points | Separation of volatile compounds | Temperature and pressure control to prevent decomposition |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of components in a mixture | Choice of stationary phase (e.g., silica gel) and eluent |

| Adsorption | Binding of molecules to a surface | Removal of impurities | Selectivity of the adsorbent (e.g., activated carbon) |

| Advanced Oxidation/Reduction | Chemical degradation of compounds | Removal of persistent fluorinated pollutants | Reaction conditions, potential byproducts |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,2-Bis(2-fluorophenyl)ethane in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the connectivity and electronic environment of the atoms.

The presence of fluorine atoms in the ortho position on each phenyl ring significantly influences the NMR spectra. The high electronegativity of fluorine and its ability to couple with nearby nuclei (protons and carbons) through bonds provide unique spectral signatures.

¹H NMR: The proton spectrum is expected to show two main groups of signals: the aliphatic ethylene (B1197577) bridge protons and the aromatic protons.

Aliphatic Protons (-CH₂-CH₂-): These protons would appear as a singlet around 2.9-3.0 ppm, integrating to 4H. The symmetry of the molecule makes these four protons chemically equivalent.

Aromatic Protons: The two equivalent phenyl rings would each show a complex multiplet pattern in the range of 7.0-7.4 ppm, integrating to 8H total. The ortho-fluorine atom breaks the simpler symmetry seen in unsubstituted phenylethyl groups, leading to distinct signals for each of the four protons on the ring, with coupling to both adjacent protons and the fluorine atom.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

Aliphatic Carbon (-CH₂-CH₂-): A single peak for the two equivalent ethylene carbons is expected around 30-35 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the influence of the fluorine substituent. The carbon directly bonded to fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and appear significantly downfield. Other carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). rsc.orgrsc.org

¹⁹F NMR: This experiment directly observes the fluorine nuclei. A single resonance would be expected since both fluorine atoms are in identical chemical environments. In related fluorinated compounds, the chemical shift for fluorine on a phenyl ring can vary, but a characteristic range is expected. acs.org

The table below outlines the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~2.95 | s | - | -CH₂-CH₂- |

| ¹H | ~7.0-7.4 | m | - | Ar-H |

| ¹³C | ~32 | t | - | -CH₂-CH₂- |

| ¹³C | ~162 | d | ¹JCF ≈ 245 | C-F |

| ¹³C | ~115 | d | ²JCF ≈ 22 | C-H ortho to F |

| ¹³C | ~131 | d | ³JCF ≈ 8 | C-H meta to F |

| ¹³C | ~128 | d | ⁴JCF ≈ 3 | C-H para to F |

| ¹³C | ~124 | d | ³JCF ≈ 13 | C-CH₂ |

| ¹³C | ~129 | s | - | C-H |

Table 1: Predicted ¹H and ¹³C NMR data for this compound. Predictions are based on general principles and data from analogous structures.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental formula of a compound. For this compound (C₁₄H₁₂F₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺.

The primary fragmentation pathway in the mass spectrum under electron ionization (EI) is expected to be the cleavage of the central C-C bond of the ethane (B1197151) bridge. This is a common fragmentation for bibenzyl-type structures, as it leads to the formation of a stable benzylic carbocation.

| m/z (charge) | Predicted Ion Formula | Identity |

| 218.0907 | [C₁₄H₁₂F₂]⁺ | Molecular Ion [M]⁺ |

| 109.0454 | [C₇H₆F]⁺ | Fluorobenzyl cation |

Table 2: Predicted key ions in the mass spectrum of this compound.

The base peak in the spectrum would very likely be the fluorobenzyl cation at m/z 109, resulting from the symmetrical cleavage of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C-H and C-F bond vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethylene bridge would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the 1200-1270 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying non-polar, symmetric vibrations. researchgate.net The symmetric stretch of the central C-C ethane bond, which may be weak or absent in the IR spectrum, should be observable in the Raman spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

| Aromatic C-H Stretch | 3050-3150 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium-Strong |

| C-F Stretch | 1200-1270 | IR | Strong |

| Ethane C-C Stretch | 900-1000 | Raman | Medium |

Table 3: Predicted characteristic vibrational frequencies for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state packing, conformation, and intermolecular interactions. beilstein-journals.orgresearchgate.netresearchgate.net

In the solid state, the crystal packing of organofluorine compounds is often influenced by a network of weak intermolecular interactions.

C-H···F Interactions: These interactions are considered weak hydrogen bonds, where a carbon-bound hydrogen atom interacts with an electronegative fluorine atom. rsc.org Though individually weak, the cumulative effect of multiple C-H···F contacts can be a significant factor in determining the crystal packing. ed.ac.uk Studies of fluorinated molecules show that these interactions are common, with typical H···F distances being shorter than the sum of their van der Waals radii. nih.govacademie-sciences.fr

π-π Stacking: The aromatic phenyl rings are capable of engaging in π-π stacking interactions. In flexible molecules like 1,2-diarylethanes, these attractive forces can be intramolecular, leading to a folded (syn) conformation where the two phenyl rings are relatively close to each other. researchgate.net

The flexibility of this compound is primarily due to rotation around the central C-C single bond. This gives rise to different conformers, mainly the anti (staggered) and gauche (staggered) forms, defined by the torsion angle between the two phenyl rings.

Detailed conformational studies on the closely related constitutional isomer, 1,2-difluoro-1,2-diphenylethane, provide excellent models for the likely conformations. beilstein-journals.org X-ray diffraction of its diastereomers revealed distinct conformational preferences:

The erythro isomer adopts an anti conformation in the solid state, where the two phenyl groups are positioned 180° apart. This results in a Ph-C-C-Ph torsion angle of 180°. beilstein-journals.org

The threo isomer, in contrast, adopts a gauche conformation, where the phenyl groups are approximately 60° apart. beilstein-journals.orgwikipedia.org

This demonstrates that subtle changes in stereochemistry can dictate a switch between an extended (anti) or a folded (gauche) conformation. For this compound, an equilibrium between these conformers would exist in solution, while one form would likely be favored in the solid state to maximize favorable crystal packing interactions. researchgate.net

| Parameter | Description | Observed Value in Related Structures | Reference |

| Ph-C-C-Ph Torsion Angle | Dihedral angle defining the relative position of the phenyl rings. | anti conformer: ~180° | beilstein-journals.org |

| Ph-C-C-Ph Torsion Angle | Dihedral angle defining the relative position of the phenyl rings. | gauche conformer: ~60-70° | beilstein-journals.orgwikipedia.org |

| C-H···F Distance | Interatomic distance in weak hydrogen bonds. | ~2.2-2.6 Å | nih.govacademie-sciences.fr |

Table 4: Key structural parameters and typical values observed in related diarylethane crystal structures.

Computational Chemistry and Theoretical Modeling of 1,2 Bis 2 Fluorophenyl Ethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. wikipedia.org It is particularly effective for determining optimized molecular geometries, which correspond to the minimum energy arrangement of atoms, and for exploring the potential energy surface of a molecule.

For a molecule like 1,2-Bis(2-fluorophenyl)ethane, DFT calculations would typically begin with geometry optimization. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. The presence of the two fluorine atoms on the phenyl rings introduces specific electronic and steric effects that influence the molecule's conformation. The rotation around the central carbon-carbon single bond of the ethane (B1197151) bridge and the rotation of the fluorophenyl groups are key degrees of freedom.

DFT can be used to map the energy landscape associated with these rotations. For example, by systematically changing the dihedral angle of the C-C bond in the ethane linker, one can calculate the energy of each conformation. This allows for the identification of the global minimum energy structure (the most stable conformer) and other local minima (less stable, but still energetically favorable conformers), as well as the energy barriers between them. In related fluorinated alkanes, it has been shown that the presence of fluorine atoms significantly impacts conformational preferences, often favoring gauche arrangements due to electrostatic and hyperconjugative effects. beilstein-journals.orgsemanticscholar.org For instance, a study on 2,2-difluoroethylamine (B1345623) hydrochloride highlighted that the conformer with both fluorine atoms gauche to the ammonium (B1175870) group is the most stable. beilstein-journals.org

The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) is crucial for the accuracy of DFT calculations. sibran.ru The results from these calculations can provide data such as optimized bond lengths, angles, and the relative energies of different conformers.

Table 1: Illustrative Data from DFT Calculations on a Related Fluorinated Compound (2,2-difluoroethylamine hydrochloride)

| Parameter | Calculated Value (gg conformer) | Calculated Value (ag conformer) |

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| 3JH,H (Hz) | 1.3 | 5.5 |

| 3JH,F (Hz) | 16.8 | 12.4 |

| Data adapted from a study on 2,2-difluoroethylamine hydrochloride to illustrate the type of information obtainable from DFT calculations. beilstein-journals.org |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. montana.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy, especially for electronic properties and interaction energies. nih.gov

For this compound, high-accuracy ab initio calculations could be employed to refine the energies of the conformers predicted by DFT. For example, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its accuracy in calculating molecular energies. nih.gov

These high-level calculations are particularly important for studying subtle electronic effects, such as weak intramolecular interactions (e.g., hydrogen bonds, halogen bonds) that can influence the conformational preferences of the molecule. A systematic theoretical investigation on halogen-bonded complexes has shown that methods like CCSD(T) can yield binding energies with high accuracy. nih.gov While not directly applicable to the intramolecular forces in this compound, this demonstrates the power of ab initio methods in treating halogen-related interactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For this compound, an MD simulation would treat the molecule as a collection of atoms connected by springs (bonds) and subject to various forces (van der Waals, electrostatic). The simulation would track the positions and velocities of all atoms over a period of time, providing a trajectory that reveals the molecule's flexibility and conformational changes.

MD simulations can be used to:

Sample a wide range of conformations and identify the most populated ones at a given temperature.

Study the timescale of conformational transitions, such as the rotation around the ethane bridge.

Investigate the influence of a solvent on the conformational equilibrium by explicitly including solvent molecules in the simulation box.

In studies of similar flexible molecules, MD simulations have been instrumental in understanding how substituents and the environment affect the accessible conformations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, one could computationally investigate various potential reactions, such as oxidation, reduction, or substitution. DFT is a common method for locating transition state structures. researchgate.net For example, in a study of the Ni-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates, DFT calculations were used to support a mechanism involving the oxidative addition of a C-O bond to a Ni(0) complex. nih.gov

Such a study on this compound would involve:

Proposing a plausible reaction pathway.

Optimizing the geometries of the reactants, products, and any intermediates.

Searching for the transition state structure connecting these species.

Calculating the energies of all species to determine the reaction's energy profile and activation barriers.

These calculations can provide valuable insights into the reactivity of the molecule and help in designing new synthetic routes or understanding its degradation pathways.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, one could calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical spectra can be compared with experimental IR or Raman spectra to confirm the presence of specific functional groups and to help assign the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts and spin-spin coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. A study on a tetradentate Schiff base complex, for instance, utilized DFT to analyze its structure, which was characterized by NMR, FT-IR, and UV-Vis spectroscopy. sciety.org Comparing calculated NMR parameters with experimental ones for this compound would be a powerful way to confirm its solution-state conformation.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). This would predict the wavelengths of maximum absorption (λmax), which could be compared to an experimental UV-Vis spectrum.

A good match between predicted and experimental spectra provides strong evidence that the calculated molecular geometry and electronic structure are accurate representations of the real molecule.

Chemical Reactivity and Derivatization Studies of 1,2 Bis 2 Fluorophenyl Ethane

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Rings

The two 2-fluorophenyl rings in 1,2-bis(2-fluorophenyl)ethane are the primary sites for substitution reactions, enabling the introduction of a wide array of functional groups. The fluorine atom, being highly electronegative, significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the fluorine atom exhibits a dual role. It is an activating group through resonance (+R effect) by donating a lone pair of electrons to the aromatic system, but a deactivating group through induction (-I effect) due to its high electronegativity. researchgate.net The inductive effect is stronger, making the fluorophenyl ring less reactive than benzene (B151609). However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Given that the starting compound already has a substituent at the C2 position (the ethane (B1197151) bridge), the available positions for substitution on each ring are C3, C4, C5, and C6. The fluorine atom is at C1'. In this context, the directing effect of the fluorine atom channels the electrophile primarily to the para position (C4') and to a lesser extent the ortho position (C2', which is already substituted, and C6'). The alkyl group (ethane bridge) is a weak activating group and also an ortho, para-director. Therefore, the combined effects will determine the final substitution pattern. The position para to the fluorine (C4') is often favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, nitration would likely yield 4-nitro-1-fluoro-2-(alkylethyl)benzene derivatives as the major product.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of a 2-Substituted Fluorobenzene Ring

| Reaction Type | Reagents | Expected Major Product Position(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Position 4 (para to F) | The fluorine atom's directing effect to the para position is dominant. |

| Halogenation | Br₂, FeBr₃ | Position 4 (para to F) | Similar to nitration, halogenation is directed by the fluoro group. |

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for unsubstituted benzene. masterorganicchemistry.com This reaction involves the attack of a strong nucleophile on the ring, leading to the displacement of a leaving group. In this molecule, the fluorine atom itself can act as the leaving group, particularly when there are strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing substituents. masterorganicchemistry.comresearchgate.net Therefore, introducing groups like nitro (NO₂) via EAS would further activate the ring toward SNAr, facilitating the displacement of the fluorine atom by nucleophiles such as alkoxides, amines, or thiolates. nih.govscispace.com

Reactions at the Ethane Bridge: Oxidation and Reduction Pathways

The ethane bridge connecting the two fluorophenyl rings is another key site for chemical transformations, primarily oxidation and reduction reactions.

Oxidation Pathways

The saturated ethane bridge can be oxidized to form more unsaturated linkages. Mild dehydrogenation can yield the corresponding alkene, (E)- and (Z)-1,2-bis(2-fluorophenyl)ethene. This transformation is analogous to the oxidation of 1,2-diphenylethane (B90400) (bibenzyl) to stilbene (B7821643).

Further oxidation under stronger conditions can convert the methylene (B1212753) (-CH₂-) groups into carbonyls. This can lead to the formation of This compound-1,2-dione (B3063104) (a substituted benzil). wikipedia.org This diketone is a versatile intermediate for further synthesis. ontosight.ai Alternatively, oxidation can produce this compound-1,2-diol. The oxidation of the ethane bridge can also be achieved through free-radical mechanisms. acs.org

Reduction Pathways

While the ethane bridge is already in a reduced state, the aromatic rings can be reduced under specific conditions. Catalytic hydrogenation, for instance, can reduce the fluorophenyl rings to fluorocyclohexyl rings. A reaction using a zero-valent iron and platinum on carbon catalyst in 2-propanol has been shown to reduce the arene functionalities of 1,2-diphenylethane to produce 1,2-dicyclohexylethane. acs.org A similar transformation would be expected for the fluorinated analogue.

Table 2: Potential Reactions at the Ethane Bridge

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Dehydrogenation | Catalyst (e.g., Pt/C), high temperature | 1,2-Bis(2-fluorophenyl)ethene |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | This compound-1,2-dione or this compound-1,2-diol |

Functionalization and Introduction of Additional Substituents

The functionalization of this compound can be achieved by introducing new substituents onto the aromatic rings or by modifying the ethane bridge. These modifications can alter the compound's electronic and steric properties for various applications.

Initial functionalization often begins with electrophilic aromatic substitution as described in section 5.1. For example, nitration introduces nitro groups, which are versatile handles for further chemistry. The nitro groups can be readily reduced to amino groups (-NH₂). These amino groups can then be diazotized to form diazonium salts, which are highly useful intermediates for introducing a wide range of functionalities, including hydroxyls, halogens (via Sandmeyer reaction), and cyano groups.

Functionalization can also be achieved through lithiation followed by quenching with an electrophile. The position ortho to the fluorine atom (C6') is acidic and can potentially be deprotonated with a strong base like n-butyllithium, followed by reaction with various electrophiles to introduce new substituents.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique structure of this compound and its derivatives makes them interesting candidates for novel reaction pathways and as ligands in catalytic transformations.

Derivatives of 1,2-diphenylethane are known to be effective ligands in coordination chemistry and catalysis. For instance, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is a widely used chelating ligand in transition metal catalysis. By introducing phosphine (B1218219) groups onto the fluorophenyl rings of this compound, novel ligands with distinct electronic and steric profiles can be synthesized. The electron-withdrawing nature of the fluorine atoms would modify the catalytic activity of the metal center. Such ligands could be employed in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

The core structure can also be part of more complex molecular architectures. For example, C₂-symmetric diamine derivatives based on a 1,2-diphenylethane scaffold are used as organocatalysts. mdpi.com Introducing fluorine atoms onto the phenyl rings could fine-tune the catalyst's stereoselectivity and reactivity. Furthermore, cobalt complexes with bis(phosphine) ligands based on an ethane backbone have been used to catalyze the three-component coupling of arenes, ethylene (B1197577), and alkynes. acs.org

Advanced Applications and Potential in Materials Science

Precursor for Polymer Synthesis and Advanced Materials

The robust diarylethane backbone of 1,2-Bis(2-fluorophenyl)ethane makes it an attractive candidate as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting polymeric materials.

While direct polymerization of this compound is not common, it can be considered a key precursor to more reactive monomers, such as α-diketones. For instance, the related compound 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) is a known precursor used in the synthesis of polymers studied for photovoltaic applications. nih.gov By oxidizing the ethane (B1197151) bridge of this compound to a dicarbonyl group, a reactive α-diketone monomer could be formed. This monomer could then undergo condensation reactions to create complex polymer chains.

The introduction of fluorine atoms into the polymer backbone is a critical design strategy for organic semiconductors. Fluorination lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. This tuning of electronic energy levels is crucial for improving the efficiency of charge injection and transport in organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of fluorine can enhance the electron-accepting properties of the material, making it suitable for n-type semiconductors. Therefore, polymers derived from a fluorinated precursor like this compound are projected to exhibit electronic properties beneficial for semiconductor applications.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The fluorine atoms in this compound play a pivotal role in dictating these interactions, making the compound a valuable tool for crystal engineering.

The highly electronegative fluorine atoms on the phenyl rings of this compound can act as weak hydrogen bond acceptors. This allows for the formation of specific and directional intermolecular interactions, particularly C—H⋯F hydrogen bonds. nih.govnih.gov These interactions, along with π–π stacking between the aromatic rings, are fundamental in controlling the molecular packing within a crystal lattice. nih.gov

In the crystal structures of related fluorinated aromatic compounds, such as [Ni(C13H8F2N2O)(C14H32P2)], these C—H⋯F and other hydrogen-bonding interactions lead to the formation of well-defined supramolecular motifs, like chains and networks. iucr.orgiucr.org The ability to predict and control these packing arrangements is the core of crystal engineering, enabling the design of molecular solids with tailored physical properties, including optical and electronic characteristics. By strategically modifying the substitution pattern on the phenyl rings, it is possible to fine-tune the intermolecular forces and thus engineer the bulk properties of the resulting material. Introducing fluorine is a key strategy for creating stable and robust supramolecular lattices. nih.gov

| Interaction Type | Description | Typical Distance (Å) | Influence on Crystal Packing |

|---|---|---|---|

| C—H⋯F Hydrogen Bond | A weak hydrogen bond where a carbon-bound hydrogen atom interacts with an electronegative fluorine atom. | ~2.2 - 2.6 | Provides directionality and stability, often forming chains or sheet-like structures. nih.goviucr.org |

| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | ~3.5 - 3.8 | Contributes to the formation of columnar or layered structures, crucial for charge transport. nih.gov |

| F⋯F Interactions | Weak interactions between fluorine atoms on adjacent molecules. | ~2.8 - 3.0 | Can influence the overall packing density and thermal stability of the crystal. nih.gov |

Photochromic Properties and Molecular Switches (extrapolated from diarylethenes)

Photochromic compounds can reversibly change their chemical structure and, consequently, their color and other properties upon exposure to light. Diarylethenes are a prominent class of photochromic molecules known for their high thermal stability and fatigue resistance. nih.gov These molecules typically consist of two aryl groups connected by a photoswitchable ethene bridge, often as part of a perfluorocyclopentene ring.

While this compound is not itself photochromic due to its saturated ethane bridge, it represents a direct precursor to a diarylethene-type structure. Through a chemical modification such as dehydrogenation to form an ethene (double bond) bridge, this core structure could be integrated into a photochromic system. The fundamental mechanism of diarylethene photoswitching involves a reversible 6π-electrocyclization reaction. aip.org Upon irradiation with UV light, the "open" form of the molecule undergoes ring-closure to form a colored "closed" isomer. This process can be reversed by exposing the closed form to visible light. aip.org

Fluorination of the aryl rings is a powerful and widely used strategy for tuning the performance of diarylethene molecular switches. scientific.net The fluorine atoms exert a strong electronic influence on the π-conjugated system, which in turn affects the key photochromic properties.

The effects of fluorination include:

Spectral Tuning: Fluorine substituents can shift the absorption maxima (λmax) of both the open and closed isomers, allowing for the fine-tuning of the molecule's color and the wavelengths of light required for switching. acs.orgacs.org

Quantum Yield: The quantum yield, which measures the efficiency of the photochemical reaction, can be modulated by the position and number of fluorine atoms.

Thermal Stability: Perfluorination of the central ethene bridge (e.g., in perfluorocyclopentene) is a key factor in achieving the exceptional thermal stability of the closed isomer, a hallmark of modern diarylethenes. nih.gov

Fatigue Resistance: Fluorination often contributes to improved fatigue resistance, meaning the molecule can undergo a greater number of switching cycles without irreversible degradation.

By extrapolating from these principles, if this compound were converted into a diarylethene switch, its 2-fluoro-substituents would be expected to play a crucial role in optimizing its performance for applications such as high-density optical data storage and molecular logic gates.

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Absorption Spectra (λmax) | Shifts λmax of open and closed isomers. | Fluorine's inductive effect alters the energy levels of the molecular orbitals involved in the π-π* transitions. acs.org |

| Cyclization Quantum Yield | Can increase or decrease depending on substitution pattern. | Influences the excited-state reaction pathways and the probability of successful ring-closure. researchgate.net |

| Thermal Stability of Isomers | Significantly enhances stability, especially in the bridge unit. | The high energy of C-F bonds and steric effects prevent thermal ring-opening of the closed isomer. nih.gov |

| Fatigue Resistance | Generally improves the number of switching cycles. | Reduces the likelihood of irreversible side reactions, enhancing the molecule's durability. nih.gov |

Contribution to the Development of Gas Chromatography Stationary Phases (extrapolated)

In chromatography, the stationary phase is a critical component that determines the separation efficiency and selectivity for different analytes. Fluorinated polymers have emerged as highly valuable materials for stationary phases in gas chromatography (GC). A direct structural analogue of the target compound, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, has been used in the synthesis of polymers for GC stationary phases. nih.gov This provides a strong basis for extrapolating the potential of polymers derived from this compound for similar applications.

Polymers incorporating fluorophenyl groups create a unique chemical environment within the GC column. These phases are known for their alternative selectivity compared to traditional stationary phases like polydimethylsiloxane. chromatographyonline.comwaters.com The retention mechanism on fluorinated phases is governed by a combination of interactions:

Dipole-Dipole Interactions: The highly polar C-F bonds create strong dipoles, enhancing interactions with polar analytes.

π-π Interactions: The electron-deficient fluorinated aromatic rings can engage in strong π-π stacking interactions with aromatic analytes.

Dispersive Forces: Standard van der Waals interactions also contribute to retention.

This unique combination of interactions makes fluorinated stationary phases exceptionally effective for the separation of structurally similar compounds, such as positional isomers, halogenated compounds, and aromatic molecules, which are often challenging to resolve on conventional phases. waters.comsilicycle.com A polymer synthesized from a this compound-derived monomer would be expected to exhibit this specialized selectivity, making it a valuable tool for complex analytical separations.

| Primary Interaction Mechanism | Class of Analytes Effectively Separated | Advantage Over Conventional Phases |

|---|---|---|

| Dipole-dipole / Dipole-induced dipole | Polar compounds, halogenated hydrocarbons | Enhanced retention and resolution for polar and halogenated species. chromatographyonline.com |

| π-π stacking | Aromatic compounds, polycyclic aromatic hydrocarbons (PAHs) | High selectivity based on the degree of aromaticity and substitution pattern. waters.com |

| Charge-transfer interactions | Electron-rich or electron-poor analytes | Unique selectivity for analytes capable of forming charge-transfer complexes. chromatographyonline.com |

Biological and Biomedical Research Prospects of 1,2 Bis 2 Fluorophenyl Ethane Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The unique electronic properties of the 1,2-bis(2-fluorophenyl)ethane scaffold make its derivatives compelling candidates for enzyme inhibition studies. The introduction of fluorine atoms can modulate the electronic environment of the molecule, influencing its binding affinity and interaction with enzyme active sites.

Interaction with Kinases and Carboxylesterases

While the broader class of fluorinated compounds has been investigated for the inhibition of protein kinases, which are crucial targets in cancer therapy, specific studies on this compound derivatives in this context are not extensively detailed in the current literature.

Conversely, the interaction of related dione (B5365651) derivatives with carboxylesterases (CEs) has been a subject of detailed investigation. Carboxylesterases are key enzymes in the metabolism of a wide variety of ester-containing drugs. A study on the inhibition of mammalian carboxylesterases by a series of fluorobenzils revealed that these compounds are potent inhibitors. The proposed mechanism suggests that the 1,2-dione structure of these molecules mimics the ester chemotype, allowing for nucleophilic attack by the active site serine of the enzyme. This results in the formation of a stable tetrahedral intermediate, leading to enzyme inhibition. researchgate.netmdpi.com

One of the most potent inhibitors identified in this study was 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione, which exhibited a Ki value of 3.3 nM against rat carboxylesterase (rCE). researchgate.net The inhibitory potential of various fluorobenzil analogs against different carboxylesterases is summarized in the table below.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | rCE | 3.3 nM |

| Benzil | hiCE | 15.1 nM |

| Benzil | hCE1 | 45.1 nM |

| Benzil | rCE | 103 nM |

| 1,2-bis[2,4-bis(trifluoromethyl)phenyl]ethane-1,2-dione | hiCE | 2.84 µM |

Receptor Modulation and Ligand-Protein Interaction Analysis

Derivatives of this compound have shown potential in modulating the activity of various receptors. For instance, novel derivatives of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine have been synthesized and evaluated for their binding affinity to the dopamine (B1211576) transporter (DAT). nih.gov One of the most potent compounds in this series demonstrated a Ki of 17.6 nM in displacing [3H]WIN 35,428 binding in rat caudate-putamen, indicating a high affinity for DAT. nih.gov

Furthermore, benzhydryl piperazine (B1678402) analogs, which include the bis(4-fluorophenyl)methyl moiety, have been identified as inverse agonists of the cannabinoid CB1 receptor. nih.gov One such derivative, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), binds to the CB1 receptor with a Ki value of 220 nM. nih.gov This interaction is significant as CB1 receptor inverse agonists have therapeutic potential.

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of these derivatives. The presence of fluorine atoms can lead to specific interactions, such as fluorine bonding, which can contribute to the binding affinity and selectivity of a ligand for its target protein. princeton.edu Computational studies and X-ray crystallography can provide detailed insights into the binding modes of these fluorinated ligands, revealing key interactions with amino acid residues in the binding pocket of the receptor.

Antimicrobial and Anticancer Properties of Derivatives

The this compound scaffold and its derivatives are being explored for their potential as antimicrobial and anticancer agents. The incorporation of fluorine atoms into organic molecules is a known strategy to enhance their biological activity.

In the realm of antimicrobial research, fluorinated benzimidazole (B57391) derivatives have demonstrated good antibacterial and antifungal properties. For example, a 2-(m-fluorophenyl)-benzimidazole derivative showed a minimum inhibitory concentration (MIC) of 7.81 μg/mL against Bacillus subtilis. nih.gov Another compound from the same study, bearing fluorine atoms at the meta-positions of the phenyl ring, was highly active against Gram-negative bacteria with a MIC of 31.25 μg/mL. nih.gov

Regarding anticancer properties, various fluorinated compounds have shown promise. Fluorinated ecdysteroid derivatives have been synthesized and shown to possess chemo-sensitizing activity, which can be beneficial in overcoming multidrug resistance in cancer cells. Similarly, fluorinated isatins have been evaluated for their cytotoxic effects against cancer cell lines. The bibenzyl scaffold, which is the core structure of 1,2-bis(phenyl)ethane, is found in a number of natural products with documented biological activities, including cytotoxic and anti-apoptotic effects.

The table below summarizes the antimicrobial and anticancer activities of some relevant fluorinated compounds.

| Compound Class | Activity | Target | Potency (MIC/IC50) |

|---|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivative | Antibacterial | B. subtilis | 7.81 µg/mL |

| Fluorinated benzimidazole derivative | Antibacterial | Gram-negative bacteria | 31.25 µg/mL |

| Fluorinated Isatin Derivative | Anticancer | Various cancer cell lines | Moderate activity |

Investigations into Bioisosteric Replacements involving the Difluoromethyl Group

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The difluoromethyl (CF2H) group is recognized as a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH2) groups. This is because the CF2H group can act as a hydrogen bond donor and is metabolically more stable than the groups it replaces.

The incorporation of a difluoromethyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This strategy has been successfully employed in the development of various drug candidates. While direct examples of bioisosteric replacement with a difluoromethyl group in this compound derivatives are not extensively documented, this approach holds significant potential for the structural modification and optimization of this class of compounds. For instance, if a derivative of this compound with a hydroxyl group shows promising biological activity but suffers from poor metabolic stability, replacing the hydroxyl group with a difluoromethyl group could lead to a more robust drug candidate.

Potential as Lead Compounds for Drug Discovery

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. Their ability to interact with a range of biological targets, including enzymes and receptors, makes them attractive as lead compounds in drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The bibenzyl (1,2-diphenylethane) core is found in numerous natural products with diverse and significant biological activities, including neuroprotective, antimicrobial, and cytotoxic effects. nih.gov The introduction of fluorine atoms to this scaffold can further enhance its drug-like properties, such as metabolic stability and binding affinity.

The development of derivatives with potent inhibitory activity against carboxylesterases or high binding affinity for specific receptors, as discussed in previous sections, highlights the potential of this chemical class to yield novel drug candidates. Further structural modifications, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the optimization of these lead compounds into clinical candidates for a variety of diseases.

Pharmacological Profile and In Vitro / In Vivo Studies (mechanistic focus)

The pharmacological profile of this compound derivatives is being elucidated through a combination of in vitro and in vivo studies, with a focus on understanding their mechanisms of action.

In vitro studies have provided valuable mechanistic insights. For example, the inhibition of carboxylesterases by fluorobenzil derivatives is understood to proceed via the formation of a stable tetrahedral intermediate with the active site serine of the enzyme. researchgate.net In the context of receptor modulation, in vitro binding assays have quantified the affinity of bis(fluorophenyl) derivatives for targets such as the dopamine transporter and the cannabinoid CB1 receptor. nih.govnih.gov

In vivo studies are crucial for validating the therapeutic potential of these compounds. A notable example is the fluorinated bibenzyl, bifluranol, which has demonstrated potent anti-prostatic activity in rats and mice. Mechanistic studies revealed that bifluranol's anti-prostatic effect is not due to direct androgen antagonism but rather to a selective inhibition of luteinising hormone (LH) secretion, which in turn reduces androgen production. This selective feedback mechanism highlights the potential for developing derivatives with specific and targeted in vivo pharmacological actions.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 1,2-Bis(2-fluorophenyl)ethane. Traditional methods often rely on harsh reagents and generate significant waste.

Key areas of exploration will likely include:

Catalytic Cross-Coupling Reactions: Investigating novel catalyst systems, potentially based on earth-abundant metals, to facilitate the coupling of 2-fluorobenzyl precursors.

Photocatalysis and Electrochemistry: Harnessing the power of light and electricity to drive the synthesis under milder conditions, reducing the need for stoichiometric reagents.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing solvent usage and waste generation.

Biocatalysis: Exploring enzymatic routes for the synthesis, offering high selectivity and sustainability. The biosynthesis of bibenzyls in plants like Cannabis sativa provides a blueprint for developing biocatalytic approaches. nih.govcanurta.com

These advancements will not only make the synthesis of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Advanced Mechanistic Studies Using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the formation and potential photochemical transformations of this compound is crucial for its application. Time-resolved spectroscopic techniques offer the ability to probe reactive intermediates and transition states on ultrafast timescales.

Future mechanistic studies could employ:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to observe the dynamics of excited states and the formation of transient species during photochemical reactions, such as photoisomerization or photocyclization, which are known for stilbene (B7821643) and diarylethene derivatives. aip.orgacs.orgacs.orgrsc.orgresearchgate.netnih.govnih.govbeilstein-journals.orgacs.orgacs.orgrsc.orgnih.govnih.govnih.gov

Time-Resolved Infrared and Raman Spectroscopy: These methods provide structural information about short-lived intermediates, aiding in the elucidation of reaction pathways.

Computational Chemistry: In conjunction with experimental data, high-level quantum chemical calculations can model potential energy surfaces and predict reaction dynamics, offering a comprehensive picture of the underlying mechanisms.

By unraveling the intricate details of its chemical behavior, researchers can better control and manipulate the properties of this compound for specific applications.

Exploration of Chiral Derivatives and Enantioselective Applications

The introduction of chirality into this compound opens up a new dimension of potential applications, particularly in asymmetric catalysis and medicinal chemistry. The synthesis of enantiomerically pure chiral derivatives presents a significant but rewarding challenge.

Future research in this area will likely focus on:

Asymmetric Synthesis: Developing catalytic enantioselective methods for the synthesis of chiral this compound derivatives. nih.govprinceton.edursc.org This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the carbon-carbon bond formation.

Chiral Ligands in Asymmetric Catalysis: Investigating the use of chiral this compound derivatives as ligands for transition metal catalysts in a variety of asymmetric transformations. The fluorine substituents could offer unique electronic and steric properties to influence the catalytic activity and enantioselectivity.

Stereoselective Biological Activity: Evaluating the differential biological activities of the enantiomers of chiral this compound derivatives. It is well-established that the pharmacological effects of chiral molecules can be highly dependent on their absolute configuration. frontiersin.org

The development of chiral derivatives will significantly broaden the scope of applications for this compound.

Integration into Complex Multifunctional Systems

The unique electronic and structural properties of this compound make it an attractive building block for the construction of complex multifunctional systems. Its integration into larger molecular architectures could lead to novel materials with tailored properties.

Potential avenues for exploration include:

Photoswitchable Materials: Incorporating the this compound moiety into diarylethene-type photoswitches could allow for the development of materials that change their properties in response to light. nih.govacs.orgnih.govmdpi.com This has applications in optical data storage, molecular machines, and photopharmacology.

Functional Polymers and Dendrimers: Polymerizing or incorporating this compound into the backbone or side chains of polymers and dendrimers could lead to materials with enhanced thermal stability, specific optical properties, or self-assembly capabilities.

Supramolecular Chemistry: Utilizing the fluorinated phenyl rings for non-covalent interactions, such as halogen bonding or anion-π interactions, to direct the self-assembly of complex supramolecular structures.

By integrating this compound into larger systems, researchers can create materials with emergent properties and functionalities.

Advanced Computational Predictions for Structure-Activity Relationships

Computational chemistry is an indispensable tool in modern drug discovery and materials science. Advanced computational methods can be employed to predict the properties and biological activities of this compound and its derivatives, thereby guiding experimental efforts.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. This can help in the rational design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding modes of this compound derivatives to specific biological targets, such as enzymes or receptors. This can provide insights into the mechanism of action and help in the optimization of lead compounds.

Prediction of Physicochemical Properties: Employing computational methods to predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

These in silico approaches will accelerate the discovery and development of new applications for this compound.

Novel Biological Targets and Therapeutic Applications

The structural similarity of this compound to naturally occurring bibenzyls, many of which exhibit interesting biological activities, suggests that it may also possess therapeutic potential. nih.govnih.govresearchgate.netnih.gov The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

Future research into the biological applications of this compound could explore:

Neuroprotective Effects: Given that some bibenzyl compounds have shown neuroprotective properties, investigating the potential of this compound and its derivatives in models of neurodegenerative diseases like Parkinson's and Alzheimer's is a promising avenue. nih.govresearchgate.netresearchgate.net

Anticancer Activity: Many bibenzyl and diarylethane derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net Screening this compound for its anti-proliferative and pro-apoptotic effects is a logical next step. The anti-prostatic activity of a fluorinated bibenzyl has been reported, further supporting this direction. nih.gov

Antimicrobial and Anti-inflammatory Properties: Exploring the potential of this compound as an antimicrobial or anti-inflammatory agent, drawing parallels from the known activities of related natural products. nih.govresearchgate.net

Identification of Novel Biological Targets: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of this compound, which could reveal novel mechanisms of action and therapeutic opportunities.

The exploration of the biological landscape of this compound is still in its infancy, and systematic investigations are likely to uncover exciting new therapeutic possibilities.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Bis(2-fluorophenyl)ethane, and how do reaction parameters influence yield?

- Answer : The synthesis of diaryl ethanes like this compound typically involves coupling reactions. For fluorinated analogs, Ullmann coupling or Suzuki-Miyaura cross-coupling (using fluorinated aryl halides) under palladium catalysis are common. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base (e.g., K₂CO₃) significantly impact yield. Fluorine’s electron-withdrawing nature may reduce coupling efficiency, necessitating optimized ligand systems (e.g., biphenylphosphines) . Purification often requires column chromatography with silica gel or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H and ¹⁹F NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho-fluorine). Splitting patterns in ¹H NMR help identify coupling between aromatic protons and fluorine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 232.1) and fragmentation patterns.

- X-ray Crystallography : Resolves molecular geometry and fluorine positioning. SHELXL (via SHELX suite) is widely used for refinement, particularly for handling potential fluorine disorder .

Q. How does fluorine substitution influence the compound’s stability and reactivity compared to non-fluorinated analogs?